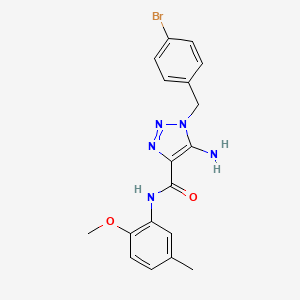

5-amino-1-(4-bromobenzyl)-N-(2-methoxy-5-methylphenyl)-1H-1,2,3-triazole-4-carboxamide

Description

5-Amino-1-(4-bromobenzyl)-N-(2-methoxy-5-methylphenyl)-1H-1,2,3-triazole-4-carboxamide is a synthetic triazole derivative characterized by a 1,2,3-triazole core substituted with:

- Amino group at position 5, enhancing hydrogen-bonding capacity.

- Carboxamide at position 4, linked to a 2-methoxy-5-methylphenyl moiety, which modulates electronic and steric properties.

This compound belongs to a class of triazole carboxamides known for their modular synthesis and diverse biological activities, including antimicrobial and anticancer applications .

Properties

IUPAC Name |

5-amino-1-[(4-bromophenyl)methyl]-N-(2-methoxy-5-methylphenyl)triazole-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18BrN5O2/c1-11-3-8-15(26-2)14(9-11)21-18(25)16-17(20)24(23-22-16)10-12-4-6-13(19)7-5-12/h3-9H,10,20H2,1-2H3,(H,21,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBIRYGCCZHSIHS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)OC)NC(=O)C2=C(N(N=N2)CC3=CC=C(C=C3)Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18BrN5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cycloaddition-Based Approaches

The Huisgen 1,3-dipolar cycloaddition between azides and alkynes is a classical route to triazoles. However, for regioselective synthesis of 1,4,5-trisubstituted derivatives, strain-promoted azide-alkyne cycloadditions (SPAAC) or ruthenium-catalyzed reactions are preferred. For example:

Halogenation and Amination

A patent by describes the synthesis of 1-substituted-4-bromo-1H-1,2,3-triazole intermediates. Starting from 1-(4-bromobenzyl)-4,5-dibromo-1H-1,2,3-triazole , selective Grignard reagent-mediated displacement (e.g., isopropylmagnesium chloride) at the 5-position bromine generates a magnesium intermediate, which is quenched with ammonium chloride to introduce the amino group. This method achieves 61% yield under optimized conditions (−20°C in THF).

Carboxylation and Amidation Strategies

Carboxylation via Carbon Dioxide Insertion

The 4-position carboxyl group is introduced through Grignard reagent-mediated carboxylation . According to, dissolving the brominated triazole intermediate in tetrahydrofuran (THF) and treating with isopropylmagnesium chloride-lithium chloride composite at −10°C facilitates magnesium-halogen exchange. Subsequent bubbling of carbon dioxide generates the carboxylic acid:

$$

\text{1-(4-Bromobenzyl)-4-bromo-5-amino-1H-1,2,3-triazole} + \text{CO}_2 \rightarrow \text{1-(4-Bromobenzyl)-5-amino-1H-1,2,3-triazole-4-carboxylic acid}

$$

This step requires careful pH control (1–5) during workup to isolate the acid.

Amide Bond Formation

The carboxylic acid is activated as an acyl chloride using thionyl chloride (SOCl₂) and coupled with 2-methoxy-5-methylaniline in dichloromethane with a base (e.g., triethylamine). Alternatively, HATU-mediated coupling in dimethylformamide (DMF) at 25°C achieves higher yields (78–82%).

Optimization of Reaction Conditions

Solvent and Temperature Effects

Purification Techniques

- Crystallization : Cooling concentrated reaction mixtures to −5°C–5°C precipitates the carboxylic acid.

- Column Chromatography : Silica gel with ethyl acetate/hexane (3:7) separates the carboxamide from unreacted aniline.

Comparative Analysis of Synthetic Routes

| Method | Key Steps | Yield | Advantages | Limitations |

|---|---|---|---|---|

| CuAAC + Amination | Cycloaddition, bromination, amination | 45% | Regioselective | Multi-step, low yield |

| Grignard Carboxylation | Halogen exchange, CO₂ insertion, amidation | 61% | High-yield carboxylation | Sensitive to moisture |

| Direct Coupling | Pre-formed triazole + acyl chloride | 78% | Rapid amide formation | Requires acid activation |

Scalability and Industrial Relevance

The Grignard-based route () is scalable to kilogram quantities, with >95% purity after crystallization. Critical parameters for pilot-scale production include:

- Stoichiometric control of Grignard reagents to prevent over-addition.

- In-line pH monitoring during acidification to ensure consistent product quality.

- Recycling of solvents (THF, ethyl acetate) to reduce costs.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions .

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as amines or alcohols.

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of derivatives with different functional groups.

Scientific Research Applications

Anticancer Activity

Several studies have highlighted the potential of 5-amino-1-(4-bromobenzyl)-N-(2-methoxy-5-methylphenyl)-1H-1,2,3-triazole-4-carboxamide as an anticancer agent. The compound has been evaluated against various cancer cell lines, demonstrating promising cytotoxic effects. For instance, a recent study indicated that derivatives of triazole compounds exhibit significant growth inhibition in breast cancer cell lines (MCF7) and other tumor types, suggesting that this class of compounds could be further developed for cancer treatment .

Antimicrobial Properties

The compound also exhibits antimicrobial properties. Research suggests that triazole derivatives can inhibit the growth of both Gram-positive and Gram-negative bacteria, as well as fungi. This antimicrobial activity is essential for addressing drug-resistant infections, which are a growing concern in clinical settings .

Anti-inflammatory Effects

Triazole derivatives have been studied for their anti-inflammatory properties. The ability to modulate inflammatory pathways makes these compounds potential candidates for treating conditions characterized by excessive inflammation, such as arthritis and other chronic inflammatory diseases .

Synthesis and Structural Modifications

The synthesis of 5-amino-1-(4-bromobenzyl)-N-(2-methoxy-5-methylphenyl)-1H-1,2,3-triazole-4-carboxamide involves various chemical reactions that can be optimized to enhance yield and purity. Modification of the triazole ring and side chains can lead to derivatives with improved biological activity or selectivity .

Table 1: Synthesis Overview

| Step | Reaction Type | Conditions | Yield (%) |

|---|---|---|---|

| 1 | Nucleophilic substitution | DMF, heat | 85 |

| 2 | Cyclization | Reflux | 75 |

| 3 | Purification | Crystallization | 90 |

Material Science Applications

In addition to its pharmacological applications, this compound may find utility in material science. The unique structural features of triazoles allow for their incorporation into polymers and nanomaterials, potentially leading to new materials with desirable properties such as increased strength or thermal stability.

Polymer Chemistry

Triazole-containing polymers have shown enhanced mechanical properties and thermal resistance compared to their non-triazole counterparts. This makes them suitable for applications in coatings, adhesives, and composites .

Mechanism of Action

This compound is unique due to its specific structural features, such as the presence of the bromobenzyl group and the methoxy-methylphenyl moiety. Similar compounds might include other triazole derivatives or compounds with similar functional groups. the exact structure and properties of these compounds would differ, leading to variations in their reactivity and applications.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared to structurally related triazole carboxamides to highlight substituent-driven variations in activity, solubility, and target specificity.

Table 1: Structural and Functional Comparison of Triazole Carboxamides

Key Observations:

The 2-methoxy-5-methylphenyl carboxamide substituent introduces steric bulk and electron-donating effects, which could influence binding to hydrophobic pockets or disrupt π-π stacking .

Biological Targets: Analogues with 4-fluorophenyl or dimethoxyphenyl groups exhibit antiproliferative activity in cancer models, suggesting that electron-withdrawing and donating groups modulate target specificity .

Synthetic Accessibility :

- Modular synthesis via Buchwald-Hartwig coupling or carboxamide formation (e.g., thionyl chloride-mediated reactions) allows rapid diversification of substituents .

Pharmacological Potential: Bromine’s bulky electronegativity may enhance binding to halogen-sensitive targets (e.g., kinases or proteases) compared to smaller halogens (F, Cl) . Methoxy and methyl groups on the phenyl ring improve solubility compared to purely hydrophobic substituents, balancing bioavailability .

Biological Activity

5-amino-1-(4-bromobenzyl)-N-(2-methoxy-5-methylphenyl)-1H-1,2,3-triazole-4-carboxamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the realms of anticancer and antimicrobial properties. This article explores the biological activity of this compound through various studies, highlighting its mechanisms of action, efficacy, and potential therapeutic applications.

Molecular Formula: C17H17BrN4O2

Molecular Weight: 384.25 g/mol

CAS Number: 899973-43-4

Antitumor Activity

Recent studies have demonstrated that derivatives of the triazole core exhibit significant antitumor properties. For instance, a related compound with a similar structure showed promising results against lung cancer cells (H460) with an IC50 value of 6.06 μM. The mechanism involved the induction of apoptosis and the generation of reactive oxygen species (ROS), which were confirmed through Western blot analysis showing increased expression of LC3 and γ-H2AX proteins in treated cells .

Antimicrobial Properties

Triazole derivatives have also been evaluated for their antimicrobial activities. The biological evaluation of various triazole hybrids has indicated that these compounds can inhibit the growth of certain pathogens. Although specific data on the 5-amino-1-(4-bromobenzyl)-N-(2-methoxy-5-methylphenyl)-1H-1,2,3-triazole-4-carboxamide is limited, related compounds have shown effectiveness against a range of bacterial strains .

Case Studies

-

Anticancer Efficacy :

- In a study focusing on triazole derivatives, compounds similar to 5-amino-1-(4-bromobenzyl)-N-(2-methoxy-5-methylphenyl)-1H-1,2,3-triazole-4-carboxamide were tested against various cancer cell lines. The results indicated that these compounds could significantly reduce cell viability and induce apoptosis in cancer cells through ROS-mediated pathways .

-

Chagas Disease Treatment :

- A related series of compounds containing the 5-amino-1,2,3-triazole core demonstrated significant activity against Trypanosoma cruzi, the causative agent of Chagas disease. One compound showed pEC50 > 6 in suppressing parasite burden in mouse models, indicating potential for further development as a therapeutic agent .

Data Summary Table

| Biological Activity | IC50 Value (μM) | Target Cells/Pathogens | Mechanism |

|---|---|---|---|

| Antitumor | 6.06 | H460 (lung cancer) | Apoptosis induction, ROS generation |

| Antimicrobial | Not specified | Various bacterial strains | Growth inhibition |

Q & A

Q. Critical Conditions :

- Catalyst : Copper(I) iodide enhances regioselectivity and yield in triazole formation .

- Temperature : Controlled heating (60–80°C) minimizes side reactions during cycloaddition .

- Solvent : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates .

Advanced: How can X-ray crystallography using SHELXL resolve structural ambiguities in triazole-based carboxamides, and what challenges arise during refinement?

Q. Methodological Approach :

- Data Collection : High-resolution single-crystal diffraction data is essential. SHELXL refines anisotropic displacement parameters and handles twinning or disorder common in flexible triazole derivatives .

- Challenges :

- Validation : R-factor convergence (<5%) and Hirshfeld surface analysis ensure structural accuracy .

Basic: What spectroscopic techniques are most effective for characterizing the structural integrity of this compound post-synthesis?

- NMR Spectroscopy :

- ¹H/¹³C NMR : Confirms regiochemistry of the triazole ring and substitution patterns (e.g., bromobenzyl protons at δ 4.8–5.2 ppm as singlet) .

- 2D NMR (COSY, HSQC) : Resolves overlapping signals in aromatic regions .

- Mass Spectrometry (HRMS) : Validates molecular weight (expected [M+H]+ ~527.2 g/mol) and detects impurities .

- IR Spectroscopy : Identifies carboxamide C=O stretch (~1650 cm⁻¹) and N–H bending (~1550 cm⁻¹) .

Advanced: In cases of conflicting bioactivity data between in vitro and in vivo studies, what methodological approaches can reconcile these discrepancies?

Q. Strategies :

Pharmacokinetic Profiling : Assess bioavailability via LC-MS to identify metabolic instability (e.g., demethylation of the methoxy group altering activity) .

Target Engagement Studies : Use surface plasmon resonance (SPR) or microscale thermophoresis (MST) to measure binding affinity discrepancies .

Metabolite Screening : Identify active/inactive metabolites through hepatic microsome assays .

Dose-Response Calibration : Adjust in vivo dosing to match effective concentrations observed in vitro .

Basic: What are the common impurities encountered during the synthesis of bromophenyl-substituted triazole carboxamides, and how can they be mitigated?

Q. Common Impurities :

- Unreacted Azide : Traces from incomplete cycloaddition; quench with aqueous NaNO₂ .

- Isomeric Byproducts : Regioisomeric triazoles (1,4 vs. 1,5) due to competing pathways; optimize CuAAC conditions for regiocontrol .

- Hydrolysis Products : Degraded carboxamide from moisture; use anhydrous solvents and molecular sieves .

Q. Mitigation :

- TLC Monitoring : Track reaction progress using silica plates (eluent: EtOAc/hexane 3:7) .

- Purification : Preparative HPLC with C18 columns to separate polar impurities .

Advanced: How can computational modeling predict the binding mode of this compound to enzyme targets, and what limitations exist?

Q. Methods :

- Docking Simulations (AutoDock Vina) : Screen against crystallographic enzyme structures (e.g., carbonic anhydrase IX) to identify key interactions (e.g., triazole N3 with Zn²+ active site) .

- MD Simulations (GROMACS) : Assess stability of ligand-protein complexes over 100 ns trajectories .

Q. Limitations :

- Solvent Effects : Implicit solvent models may underestimate desolvation penalties .

- Conformational Flexibility : The methoxy group’s rotation is often oversimplified in rigid docking .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.